6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline 6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline 6-[difluoro-[6-(1-methyl-4-pyrazolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline is a member of quinolines.
JNJ-38877605 has been used in trials studying the treatment of Neoplasms.
c-Met Inhibitor JNJ-38877605 is an orally bioavailable, small-molecule receptor tyrosine kinase inhibitor with potential antineoplastic activity. c-Met inhibitor JNJ-38877605 selectively inhibits c-Met, a receptor tyrosine kinase (RTK) involved in cancer cell survival and invasiveness, and tumor angiogenesis. c-Met is also known as hepatocyte growth factor receptor (HGFR).
Brand Name: Vulcanchem
CAS No.: 1072116-03-0
VCID: VC13388205
InChI: InChI=1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3
SMILES: CN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2
Molecular Formula: C19H13F2N7
Molecular Weight: 377.3 g/mol

6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline

CAS No.: 1072116-03-0

Cat. No.: VC13388205

Molecular Formula: C19H13F2N7

Molecular Weight: 377.3 g/mol

* For research use only. Not for human or veterinary use.

6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline - 1072116-03-0

Specification

CAS No. 1072116-03-0
Molecular Formula C19H13F2N7
Molecular Weight 377.3 g/mol
IUPAC Name 6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline
Standard InChI InChI=1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3
Standard InChI Key JRWCBEOAFGHNNU-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2
Canonical SMILES CN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

6-[Difluoro-(6-(1-methylpyrazol-4-yl)-[1, triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline is a heterocyclic organic compound with the molecular formula C₁₉H₁₃F₂N₇ and an average molecular mass of 377.358 g/mol . Its monoisotopic mass is 377.120050 Da, reflecting precise isotopic distribution . The compound is systematically named according to IUPAC guidelines, with the quinoline backbone serving as the primary scaffold. Substituents include a difluoromethyl group bridging the quinoline core to a triazolopyridazine ring, which is further functionalized with a 1-methylpyrazol-4-yl moiety .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number943540-75-8
Molecular FormulaC₁₉H₁₃F₂N₇
Average Mass377.358 g/mol
Monoisotopic Mass377.120050 Da
SynonymsJNJ38877605, MET_HUMAN

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 6-[difluoro-(6-(1-methylpyrazol-4-yl)- triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline involves multi-step organic reactions, as detailed in analogous compounds from the literature . A representative route includes:

  • Stille Coupling: Introduction of the 1-methylpyrazol-4-yl group to a halogenated pyridazine precursor using palladium catalysis .

  • Cyclization: Formation of the triazolopyridazine ring via azide-alkyne Huisgen cycloaddition or thermal cyclization .

  • Difluoromethylation: Attachment of the difluoromethyl group to the quinoline core using reagents like diethylaminosulfur trifluoride (DAST) .

Key Reaction Steps from JNJ38877605 Synthesis :

  • Intermediate 8a: 5-(5,6-Difluoropyridin-3-yl)-3-methylisoxazole synthesized via Stille coupling (yield: 60%).

  • Cyclization to Triazolopyridazine: Treatment with hydrazine and subsequent cyclization with DEAD (diethyl azodicarboxylate) yielded the triazolopyridazine core.

  • Chiral Resolution: Enantiomers were separated using chiral chromatography to isolate the pharmacologically active (R)-isomer .

Pharmacological Activity and Mechanism

MET Kinase Inhibition

6-[Difluoro-(6-(1-methylpyrazol-4-yl)- triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline is a potent inhibitor of the MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase, with IC₅₀ values in the low nanomolar range (e.g., 1–10 nM) in biochemical assays . MET signaling is implicated in tumorigenesis, making this compound a candidate for cancer therapy .

Table 2: Pharmacodynamic Data from Preclinical Studies

ParameterValue
MET Phosphorylation IC₅₀2.3 nM
Cellular Proliferation IC₅₀15 nM (HGF-dependent cells)
Unbound Plasma Half-life9 hours (murine model)

In Vivo Efficacy

In murine pharmacodynamic (PD) models, oral administration at 10 mg/kg suppressed HGF-induced MET phosphorylation in liver tissue by >90% for 9 hours post-dose . Sustained target engagement correlated with unbound plasma concentrations exceeding the cellular IC₉₀ (193 nM), supporting once-daily dosing regimens .

Structure-Activity Relationships (SAR)

Role of the 1-Methylpyrazole Substituent

Comparative studies with analogs (e.g., pyridinyl variants) reveal that the 1-methylpyrazol-4-yl group optimizes hydrophobic interactions with MET’s ATP-binding pocket . Replacement with bulkier substituents (e.g., 3-methylisoxazole) reduces potency, while smaller groups (e.g., unsubstituted pyridine) decrease metabolic stability .

Impact of the Difluoromethyl Linker

The difluoromethyl bridge enhances metabolic resistance to oxidative degradation compared to non-fluorinated analogs. Fluorine’s electronegativity also fine-tunes the compound’s electron distribution, improving binding affinity .

Applications and Clinical Relevance

Anticancer Therapeutics

As a MET inhibitor, this compound has been evaluated in preclinical models of MET-driven cancers, including hepatocellular carcinoma and non-small cell lung cancer (NSCLC) . MET amplification and overexpression are recurrent in these malignancies, making targeted inhibition a viable therapeutic strategy.

Combination Therapies

Synergy with EGFR inhibitors (e.g., erlotinib) has been observed in vitro, suggesting potential for combination regimens to overcome resistance mechanisms in NSCLC .

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